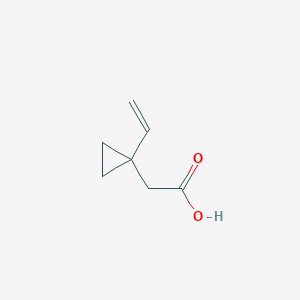

2-(1-Vinylcyclopropyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-ethenylcyclopropyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-7(3-4-7)5-6(8)9/h2H,1,3-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXFLQZLCQIDFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Value of Cyclopropane Containing Scaffolds in Chemical Research

Cyclopropane (B1198618) rings, the smallest carbocyclic systems, are not merely chemical curiosities but are increasingly recognized as valuable structural motifs in medicinal chemistry and materials science. Their inherent ring strain endows them with unique electronic and steric properties, leading to a range of applications.

Incorporating a cyclopropane moiety into a larger molecule can significantly influence its three-dimensional structure, metabolic stability, and target-binding affinity. rsc.org This has made cyclopropane-containing scaffolds attractive for the development of new therapeutic agents. nih.gov The rigidity of the cyclopropane ring can lock a molecule into a specific conformation, which can be advantageous for optimizing interactions with biological targets. Furthermore, the cyclopropane unit can act as a bioisostere for other functional groups, such as a gem-dimethyl group or an alkene, offering a strategy to fine-tune the physicochemical properties of a drug candidate. nih.gov

The Research Context and Growing Importance of 2 1 Vinylcyclopropyl Acetic Acid

Within the diverse family of cyclopropane (B1198618) derivatives, those bearing both a vinyl group and a carboxylic acid functionality, such as 2-(1-Vinylcyclopropyl)acetic acid, represent a particularly interesting class of molecules. The vinyl group serves as a versatile handle for a variety of chemical transformations, most notably cycloaddition reactions, while the carboxylic acid moiety provides a site for derivatization or can participate directly in reactions.

Recent research has highlighted the utility of vinylcyclopropanes as partners in transition metal-catalyzed cycloaddition reactions. rsc.orgacs.org These reactions, which proceed through the opening of the strained cyclopropane ring, can generate complex polycyclic structures with high levels of stereocontrol. rsc.org The presence of a carboxylic acid group on the cyclopropane scaffold introduces an additional layer of functionality and potential reactivity.

A significant challenge in utilizing carboxylic acids in such transformations is their propensity to act as nucleophiles or to have their reactivity modulated by the formation of mixed anhydrides. acs.org However, recent breakthroughs have demonstrated that under the right catalytic conditions, carboxylic acids can effectively participate in formal [3+2] cycloadditions with vinylcyclopropanes. acs.org This opens up new avenues for the synthesis of highly functionalized tetrahydrofurans, which are common motifs in natural products and pharmaceuticals.

The following table summarizes the results of an iridium-catalyzed asymmetric formal [3+2] cycloaddition between various carboxylic acids and a model vinylcyclopropane (B126155), showcasing the broad scope and high efficiency of this transformation.

| Entry | Carboxylic Acid | Product Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Phenylacetic acid | 97 | 98 |

| 2 | 4-Methoxyphenylacetic acid | 95 | 98 |

| 3 | 4-Chlorophenylacetic acid | 96 | 98 |

| 4 | 2-Naphthylacetic acid | 94 | 98 |

| 5 | (4-Biphenylyl)acetic acid | 93 | 98 |

| 6 | 3-Phenylpropanoic acid | 85 | 97 |

| 7 | 3-Cyclohexylpropanoic acid | 82 | 96 |

| 8 | Cyclohexanecarboxylic acid | 75 | 95 |

| 9 | 1-Adamantanecarboxylic acid | 70 | 94 |

| 10 | Benzoic acid | 65 | 92 |

Data sourced from a study on iridium-catalyzed asymmetric cycloaddition. acs.org

Historical Development of Vinylcyclopropane Chemistry in the Context of Carboxylic Acid Systems

Enantioselective and Diastereoselective Synthesis

The precise control of stereochemistry is paramount in the synthesis of complex molecules. This section details various strategies to achieve high levels of enantioselectivity and diastereoselectivity in the formation of this compound and its derivatives.

Stereoselective Routes to Vinylcyclopropane Carboxylic Acids

The stereoselective synthesis of vinylcyclopropane carboxylic esters has been a subject of extensive research. unamur.be One notable approach involves the use of sulfur ylides. The reaction of electron-deficient dienes with aryl- and vinyl-stabilized sulfonium (B1226848) ylides provides a direct, one-step method to produce 2-aryl- and 2-vinyl-substituted vinylcyclopropanes with high regioselectivity and trans-diastereoselectivity. organic-chemistry.org This method has been successfully applied to the formal synthesis of natural products like lamoxirene (B1257718) and dictyopterene B. organic-chemistry.org

Another powerful strategy is the gold(I)-catalyzed vinylcyclopropanation of alkenes. This reaction proceeds through the generation of a gold-coordinated cationic vinyl carbene species from a propargyl aldehyde derivative. nih.gov The subsequent reaction with a variety of alkenes yields thio-substituted vinylcyclopropanes, typically with a preference for the cis-substituted isomer. nih.gov The utility of this method has been showcased in the formal synthesis of the alkaloid cephalotaxin. nih.gov

The table below summarizes the key features of these stereoselective methods.

| Method | Reagents | Key Features | Reference |

| Sulfur Ylide Cyclopropanation | Electron-poor dienes, aryl/vinyl-stabilized sulfonium ylides | High regioselectivity (>95:5), high trans-diastereoselectivity, high yields (up to 99%) | organic-chemistry.org |

| Gold(I)-Catalyzed Vinylcyclopropanation | Alkenes, ethylenedithioacetal of propargyl aldehyde, Gold(I) catalyst | Mild reaction conditions (room temperature), selective for cis-substituted cyclopropanes | nih.gov |

Enzymatic Resolution Techniques for Chiral Vinylcyclopropyl Amino Acid Derivatives

Enzymatic methods offer a highly selective and environmentally benign approach to obtaining chiral amino acids. rsc.org Dynamic kinetic resolution (DKR) is a particularly efficient strategy that can theoretically achieve a 100% yield of a single enantiomer. nih.gov This process combines the stereoselective action of an enzyme with in situ racemization of the starting material. nih.gov

For the synthesis of chiral amino acid derivatives, including those with a vinylcyclopropyl group, enzymes like amino acid amidases can be employed. nih.gov For instance, D- and L-amino acids can be produced from their corresponding amides using stereoselective amino acid amidases in the presence of a racemase, such as α-amino-ε-caprolactam racemase. nih.gov This approach has been successfully used for the synthesis of various amino acids, including D-alanine, D-leucine, and D-methionine. nih.gov The development of engineered enzymes through techniques like directed evolution and rational design has further expanded the scope and efficiency of biocatalytic routes to chiral amines and their derivatives. nih.gov

Asymmetric Catalysis in Vinylcyclopropane Formation (e.g., Ni(II) complex of glycine (B1666218) Schiff base)

The use of chiral transition metal complexes as catalysts is a cornerstone of asymmetric synthesis. Chiral Ni(II) complexes of Schiff bases derived from glycine have emerged as a powerful tool for the asymmetric synthesis of a wide variety of α-amino acids. nih.govnih.gov This methodology relies on the reaction of an achiral nickel(II) complex of a glycine-derived Schiff base with various electrophiles in the presence of a chiral phase-transfer catalyst. acs.orgresearchgate.net

This approach allows for the preparation of tailor-made amino acids under mild conditions. nih.gov The stereochemical outcome is controlled by the chiral ligand associated with the nickel complex or by a chiral catalyst in the reaction mixture. nih.gov For example, the alkylation of achiral, diamagnetic Ni(II) complexes of glycine-derived Schiff bases with reactive alkyl halides under phase-transfer catalysis (PTC) conditions, using chiral catalysts like (S)- or (R)-NOBIN and its derivatives, affords α-amino acids with high enantioselectivities (90-98.5% ee) and in good to excellent yields. acs.orgresearchgate.net

Palladium-Catalyzed Intramolecular Allylic Alkylation for Vinylcyclopropane Synthesis

Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a versatile and powerful method for the formation of C-C and C-heteroatom bonds. thieme-connect.de This reaction can be applied to the synthesis of vinylcyclopropanes through intramolecular pathways. A notable example is the stereoselective intramolecular Tsuji-Trost cascade cyclization of (homo)allylic vicinal diacetates with a tethered β-ketoamide or a similar carbon nucleophile. acs.org This reaction constructs γ-lactam-fused vinylcyclopropanes containing three new stereocenters, two of which are quaternary, with good diastereoselectivity. acs.org When optically enriched starting materials are used, the reaction proceeds with high enantiospecificity, leveraging the chirality from an inexpensive carbohydrate source. acs.org

In a different application of Pd-AAA, vinylcyclopropanes (VCPs) can act as electrophiles. nih.gov Palladium catalysis generates a 1,3-dipole from the VCP, which can then react with nucleophiles like 3-alkylated indoles and tryptophan derivatives. This represents an atom-economic functionalization that yields various indolenine and indoline (B122111) products with excellent yields and high chemo-, regio-, and enantioselectivities. nih.gov

Chiral Auxiliaries in Cyclopropanation and Ring-Forming Reactions

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wiley-vch.denih.gov After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

One approach involves the use of chiral oxazolidinones, as demonstrated by Evans, although this has a limited substrate scope for cyclopropanation. princeton.edu A more broadly successful strategy employs a chiral sulfide (B99878) auxiliary. princeton.edu In another innovative approach, a chiral auxiliary can be catalytically formed from a propargylic amine through a palladium-catalyzed enantioselective carboetherification. nih.gov This installed auxiliary then directs the stereochemistry of subsequent cyclopropanation or epoxidation reactions, allowing for the asymmetric modification of fully substituted enol ethers. nih.gov

Chiral telluronium salts have also been designed for the asymmetric synthesis of 1,3-disubstituted 2-vinylcyclopropanes. The corresponding allylides, generated in situ, react with α,β-unsaturated esters, ketones, and amides to produce either cis- or trans-2-silylvinyl-trans-3-substituted cyclopropane (B1198618) derivatives with high diastereoselectivity and excellent enantioselectivity, depending on the base used. nih.gov

The following table highlights the diastereomeric and enantiomeric excesses achieved using different chiral auxiliaries.

| Chiral Auxiliary System | Substrate | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

| Evans' Oxazolidinone | α,β-unsaturated imide | N/A | 36% (R=Me) | princeton.edu |

| Chiral Sulfide Auxiliary | α,β-unsaturated ester | 6 - 19 : 1 | 84 - 99% | princeton.edu |

| Catalytically Formed Oxazolidine Auxiliary | Tetra-substituted enol ether | High facial selectivity | N/A | nih.gov |

| Chiral Telluronium Ylides | α,β-unsaturated esters, ketones, amides | High | Excellent | nih.gov |

Strategies for Constructing the Vinylcyclopropane Core

The construction of the vinylcyclopropane core is a critical step in the synthesis of this compound and its derivatives. Various synthetic strategies have been developed to achieve this, often with a focus on controlling the stereochemistry of the cyclopropane ring.

The Simmons-Smith reaction, which utilizes a zinc carbenoid, is a classic method for cyclopropanation. wiley-vch.de The diastereoselectivity of this reaction can be controlled by the presence of a directing group, such as a hydroxyl group in an allylic alcohol. wiley-vch.de The stereochemical outcome is often predictable by considering the minimization of A1,3-strain in the transition state. wiley-vch.de

Michael-initiated ring closure (MIRC) reactions provide another powerful route to cyclopropanes. princeton.edu These reactions are not stereospecific but can be highly stereoselective. princeton.edu They typically involve the reaction of a nucleophile with an electron-deficient alkene that also contains a leaving group. princeton.edu

As previously mentioned, transition metal-catalyzed reactions are also widely used. Gold(I)-catalyzed vinylcyclopropanation of alkenes offers a mild and selective method. nih.gov Palladium-catalyzed intramolecular reactions, such as the Tsuji-Trost cascade cyclization, allow for the construction of complex fused vinylcyclopropane systems. acs.org Furthermore, rhodium(III)-catalyzed diastereoselective [2+1] annulation of allylic alcohols with N-enoxyphthalimides provides substituted cyclopropyl-ketones. organic-chemistry.org

Cyclopropanation of Unsaturated Systems (e.g., Rh(II)-catalyzed cyclopropanation)

The formation of the cyclopropane ring is a critical step in the synthesis of these target molecules. Cyclopropanation of unsaturated systems, such as alkenes and dienes, is a widely employed strategy. A particularly effective method involves the use of metal carbenoids, which are more stable and less reactive than free carbenes, allowing for synthetically useful transformations. acsgcipr.org

Rhodium(II) catalysts are frequently used to decompose diazo compounds, generating metal carbenes that then react with alkenes to form cyclopropanes. acsgcipr.orgbeilstein-journals.org For instance, the reaction of cyclopropenes with 1,3-dienes, catalyzed by complexes like dirhodium tetraacetate ([Rh₂(OAc)₄]), can produce 1,2-divinylcyclopropanes. beilstein-journals.orgnih.gov The diastereoselectivity of this reaction is often dependent on the structure of the diene used. beilstein-journals.orgnih.gov For example, cyclic dienes like cyclopentadiene (B3395910) and 1,3-cyclooctadiene (B162279) can lead to good yields and high endo selectivity, especially with [Rh₂(OAc)₄] as the catalyst. beilstein-journals.orgnih.gov

Another Rh(II)-catalyzed approach involves the decarbenation of 7-alkynyl cycloheptatrienes to generate alkynylcyclopropane intermediates, which can then be trapped by various alkenes. acs.org This method provides a route to a wide range of cis-alkynylcyclopropanes. acs.org Furthermore, rhodium catalysts can facilitate the enantioselective cyclopropanation of electron-deficient alkenes using aryldiazoacetates and vinyldiazoacetates, achieving high levels of asymmetric induction. rsc.org

The Wilkinson Rh(I) complex has also been shown to catalyze the rearrangement of vinylcyclopropanes (VCPs) embedded in azapolycyclic systems to form 1,3-dienes at elevated temperatures. nih.gov The proposed mechanism involves the insertion of the Rh(I) species into the cyclopropane ring. nih.gov

Table 1: Rh(II)-Catalyzed Cyclopropanation Examples

| Catalyst | Substrates | Product | Key Features |

| [Rh₂(OAc)₄] | Cyclopropenes and 1,3-dienes | 1,2-Divinylcyclopropanes | Diastereoselectivity depends on diene structure. beilstein-journals.orgnih.gov |

| [Rh₂(TFA)₄] | 7-Alkynyl cycloheptatrienes and alkenes | cis-Alkynylcyclopropanes | Circumvents side reactivity with Lewis acids. acs.org |

| Rh₂(S-TCPTAD)₄ | Electron-deficient alkenes and diazoacetates | Chiral cyclopropanes | High enantioselectivity (up to 98% ee). rsc.org |

| Wilkinson Rh(I) complex | Vinylcyclopropanes in azaheterocycles | 1,3-Dienes | High-temperature rearrangement. nih.gov |

Condensation Reactions for Cyclopropane-1,1-dicarboxylate Formation

A classical approach to constructing the cyclopropane ring functionalized with two carboxylate groups involves intramolecular condensation reactions. The reaction of a malonic acid derivative, such as diethyl malonate, with a 1,2-dihaloethane in the presence of a base is a foundational method for producing diethyl cyclopropane-1,1-dicarboxylate. google.com

Initial methods developed by Perkin, using sodium ethylate as the condensation agent with 1,2-dibromoethane, resulted in modest yields of 27-29%. google.com Subsequent modifications have improved this yield. For instance, using 1,2-dichloroethane (B1671644) and gradually adding an alcoholate solution to the reaction mixture can achieve yields of nearly 90%. google.com Another procedure utilizes a phase-transfer catalyst, such as triethylbenzylammonium chloride, in a biphasic system of aqueous sodium hydroxide (B78521) and the organic reactants, to afford cyclopropane-1,1-dicarboxylic acid in good yields (66-73%) after hydrolysis. orgsyn.org

The choice of solvent and base can significantly impact the reaction's efficiency. For example, using dimethylformamide (DMF) as a solvent and potassium carbonate as the base in the reaction of dimethyl malonate with 1,2-dichloropropane (B32752) has been explored. google.com

Table 2: Condensation Reactions for Cyclopropane-1,1-dicarboxylate Synthesis

| Malonic Ester | Dihaloalkane | Base/Catalyst | Solvent | Yield |

| Diethyl malonate | 1,2-Dibromoethane | Sodium ethylate | - | 27-29% google.com |

| Malonic acid derivative | 1,2-Dichloro compound | Alcoholate | Alcohol | ~90% google.com |

| Diethyl malonate | 1,2-Dibromoethane | Triethylbenzylammonium chloride/NaOH | Water/Organic | 66-73% (as diacid) orgsyn.org |

| Dimethyl malonate | 1,2-Dichloropropane | Potassium carbonate | Dimethylformamide | - google.com |

Anion Relay Cyclization Methods

Anion relay chemistry (ARC) provides a powerful strategy for the synthesis of complex molecules, including vinylcyclopropanes. researchgate.net This approach involves a sequence of reactions where an anionic intermediate triggers subsequent bond-forming events.

One such method involves a one-pot procedure that combines a Tsuji-Trost allylation, a retro-Claisen condensation, and an intramolecular Tsuji-Trost cyclopropanation. acs.orgnih.govdatapdf.com In this sequence, an allyl alcohol is first formed via the Tsuji-Trost allylation between a vinyl epoxide and an acyl-containing nucleophile. acs.orgnih.govdatapdf.com A subsequent retro-Claisen condensation generates a reactive carbanion and simultaneously activates the allylic alcohol for an intramolecular Tsuji-Trost cyclopropanation, leading to the formation of vinyl cyclopropanes. acs.orgnih.govdatapdf.com This method is operationally simple and proceeds under mild conditions. acs.orgnih.govdatapdf.com The reaction conditions can be optimized, for instance, by the delayed addition of a base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to improve the yield. datapdf.com

Cycloalkylation Approaches for Cyclopropyl (B3062369) Moiety Introduction

The introduction of the cyclopropyl group can also be achieved through cycloalkylation methods. These reactions typically involve the formation of carbon-carbon bonds to close the three-membered ring.

One approach involves the palladium-catalyzed intramolecular allylic alkylation of α-aryl esters. researchgate.net Specifically, α-aryl-α-(methoxycarbonyl)-γ-vinyl-γ-lactones can undergo decarboxylative formation of π-allylpalladium(II) intermediates, followed by an intramolecular allylic alkylation of the ester enolate to produce 1-aryl-1-(methoxycarbonyl)-2-vinylcyclopropanes in good to excellent yields and high diastereoselectivities. researchgate.net

Another strategy is the intramolecular Wurtz reaction, which involves the cyclization of 1,3-dihalopropanes using zinc powder in ethanol. organic-chemistry.org This method, along with the 3-exo-trig cyclization of electron-deficient 2-iodoethyl-substituted olefins, offers an environmentally benign route to cyclopropanes. organic-chemistry.org

Utility of Carbenoids and Metal-Carbenoid Chemistry in Cyclopropane Synthesis

Carbenoids, which are reagents that behave like carbenes but are not free carbenes, are highly useful in cyclopropane synthesis. libretexts.orglibretexts.org The Simmons-Smith reaction is a classic example, utilizing an organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) and a zinc-copper couple. libretexts.orglibretexts.orgmasterorganicchemistry.com This carbenoid reacts with alkenes in a stereospecific manner to form cyclopropanes, meaning the stereochemistry of the alkene is preserved in the cyclopropane product. libretexts.orgmasterorganicchemistry.com

Metal-carbenoid chemistry extends beyond the Simmons-Smith reaction. acsgcipr.org The generation of stable metal carbenoids from the decomposition of carbene precursors in the presence of metals is a widely used methodology. acsgcipr.org These metal carbenoids are generally more stable and selective than free carbenes. acsgcipr.org For instance, dichlorocarbene, generated in situ from chloroform (B151607) and a strong base like potassium hydroxide, can react with alkenes to form dichlorocyclopropanes. libretexts.orglibretexts.org

The use of chiral ligands or auxiliaries in conjunction with metal-carbenoid chemistry allows for asymmetric cyclopropanation, leading to the formation of chiral cyclopropanes. acsgcipr.org

Table 3: Carbenoid and Metal-Carbenoid Reactions for Cyclopropane Synthesis

| Reagent(s) | Carbene/Carbenoid | Substrate | Key Features |

| CH₂I₂ + Zn-Cu | (Iodomethyl)zinc iodide | Alkene | Simmons-Smith reaction; stereospecific. libretexts.orglibretexts.orgmasterorganicchemistry.com |

| CHCl₃ + KOH | Dichlorocarbene | Alkene | Forms dichlorocyclopropanes. libretexts.orglibretexts.org |

| Diazoalkanes + Metal complexes (e.g., Rh(II)) | Metal carbenoid | Alkene | Widely used; can be made enantioselective. acsgcipr.org |

Functional Group Interconversions and Derivatization

Once the core vinylcyclopropane structure is established, further modifications are often necessary to arrive at the target molecule, this compound, or its derivatives. This involves functional group interconversions and derivatization reactions.

Preparation of Vinylcyclopropyl Ketones and Carboxylic Acids

The synthesis of vinylcyclopropyl ketones and carboxylic acids is a key step towards the final target compound. acs.org One approach involves the ring-opening cyclization of alkylidenecyclopropyl ketones with amines to produce substituted pyrroles, demonstrating the reactivity of the cyclopropyl ketone moiety. organic-chemistry.org

More directly, γ-keto carboxylic acids can be synthesized through the magnesium-promoted reductive carboxylation of aryl vinyl ketones with carbon dioxide. organic-chemistry.org While this method focuses on aryl vinyl ketones, it highlights a strategy for introducing a carboxylic acid function.

A novel synthesis of vinylcyclopropyl ketones and vinylcyclopropanecarboxylic acids has been developed, which was then applied to the stereoselective synthesis of trans-chrysanthemic acid. acs.org This indicates that specific methodologies exist for the direct creation of these functionalized vinylcyclopropanes. Additionally, vinylcyclopropane derivatives with reactive carboxylic acid or acid chloride groups are valuable starting materials for creating new vinylcyclopropane monomers and reactive polymers. sci-hub.box

An iridium-catalyzed asymmetric deoxygenative [3+2] cycloaddition between carboxylic acids and vinylcyclopropanes has been reported to produce enantioenriched tetrahydrofurans. acs.org This reaction proceeds via the in situ formation of mixed anhydrides, which modulates the reactivity of the carboxylic acid. acs.org While the product is a tetrahydrofuran, this methodology showcases a way to activate and incorporate carboxylic acids in reactions with vinylcyclopropanes. acs.org

Synthesis of Specific Precursors and Activated Forms (e.g., Sulfonate Esters)

The synthesis of this compound and its derivatives requires the strategic construction of the core cyclopropane structure bearing a vinyl group, followed by the elaboration of the acetic acid side chain. A key approach involves the preparation of a suitable precursor alcohol, 1-vinylcyclopropanemethanol, which can then be oxidized to the target carboxylic acid. This alcohol precursor is also the starting point for the synthesis of activated forms such as sulfonate esters, which are valuable intermediates in organic synthesis.

A plausible and efficient synthetic route to 1-vinylcyclopropanemethanol commences with the Simmons-Smith cyclopropanation of a suitable diene, followed by selective functional group manipulations. The resulting alcohol can then be activated as a sulfonate ester, for instance, a mesylate or tosylate, by reaction with the corresponding sulfonyl chloride.

Scheme 1: Synthesis of 1-Vinylcyclopropanemethanol

The subsequent oxidation of 1-vinylcyclopropanemethanol (2) to this compound can be achieved using various oxidizing agents, such as Jones reagent (CrO₃/H₂SO₄) or a two-step procedure involving a milder oxidation to the corresponding aldehyde followed by further oxidation to the carboxylic acid.

Once the this compound is obtained, it can be converted to its activated forms. A common activated form is the acyl chloride, prepared by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This acyl chloride is a versatile intermediate for the synthesis of esters and amides.

For the direct synthesis of sulfonate esters from an alcohol precursor, such as a derivative of this compound where the carboxylic acid is reduced to a primary alcohol (2-(1-vinylcyclopropyl)ethanol), standard procedures are employed. The alcohol is treated with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) or pyridine.

Scheme 2: Synthesis of a Sulfonate Ester Derivative

The following tables summarize the key steps and intermediates in the synthesis of precursors and activated forms of this compound.

Interactive Data Tables

Table 1: Synthesis of 1-Vinylcyclopropanemethanol (Precursor)

| Step | Reactant(s) | Reagent(s) | Product | Reaction Type |

| 1 | 2-Methyl-3-buten-2-ol | Diiodomethane, Zinc-Copper couple | 1-Vinylcyclopropanemethanol | Simmons-Smith Cyclopropanation |

Table 2: Synthesis of this compound

| Step | Reactant(s) | Reagent(s) | Product | Reaction Type |

| 2 | 1-Vinylcyclopropanemethanol | Jones Reagent (CrO₃/H₂SO₄) | This compound | Oxidation |

Table 3: Synthesis of 2-(1-Vinylcyclopropyl)ethyl Methanesulfonate (Activated Form)

| Step | Reactant(s) | Reagent(s) | Product | Reaction Type |

| 3 | This compound | Lithium aluminum hydride (LiAlH₄) | 2-(1-Vinylcyclopropyl)ethanol | Reduction |

| 4 | 2-(1-Vinylcyclopropyl)ethanol | Methanesulfonyl chloride, Triethylamine | 2-(1-Vinylcyclopropyl)ethyl methanesulfonate | Sulfonylation |

Mechanistic Investigations and Theoretical Studies on Vinylcyclopropane Systems

Elucidation of Vinylcyclopropane (B126155) Rearrangement Mechanisms

The vinylcyclopropane-cyclopentene rearrangement is a key transformation that has been the subject of extensive mechanistic debate for over half a century. wikipedia.org This rearrangement provides a powerful method for constructing five-membered rings, a common structural motif in complex natural products. wikipedia.orgcapes.gov.br The central question revolves around whether the reaction proceeds through a concerted, pericyclic pathway or a stepwise, diradical-mediated mechanism. wikipedia.org

Experimental and Computational Discrimination Between Diradical and Concerted Pericyclic Pathways

Experimental and computational studies have revealed that the mechanism of the vinylcyclopropane rearrangement is highly dependent on the specific substrate. wikipedia.org Evidence for a stepwise diradical mechanism comes from the observation of all four possible stereoisomeric products in the rearrangement of certain vinylcyclopropanes. acs.org For instance, in the unsubstituted case, deuterium-labeling experiments have shown a product ratio of si:ar:ai:sr to be 40:13:23:24. acs.org This lack of complete stereospecificity suggests the involvement of an intermediate that allows for stereochemical scrambling. acs.org

Conversely, the Woodward-Hoffmann rules predict that a concerted wikipedia.orgresearchgate.net-sigmatropic shift would favor the si product with high stereoselectivity. acs.orgnih.gov Indeed, when the vinyl group is substituted with a tert-butyl group, the si product is formed with greater than 95% stereoselectivity, supporting a concerted pathway. acs.org Computational studies, such as those using CASSCF/6-31G* calculations, have identified a transition structure for the concerted si sigmatropic shift that connects vinylcyclopropane and cyclopentene (B43876) without any intermediate. acs.org However, the same calculations also point to a broad, flat plateau on the potential energy surface leading to a diradical transition structure, suggesting that both pathways are energetically accessible and can compete. acs.org

| Stereochemistry | Predominant Products | Inferred Mechanism | Reference |

|---|---|---|---|

| trans-Vinylcyclopropane | ar- and si-cyclopentenes (Symmetry-allowed) | Concerted | wikipedia.org |

| cis-Vinylcyclopropane | ai- and sr-cyclopentenes (Symmetry-forbidden) | Diradical | wikipedia.org |

Kinetic Isotope Effects and Activation Energy Studies

Kinetic studies have been instrumental in probing the vinylcyclopropane rearrangement mechanism. The activation energy for the parent vinylcyclopropane rearrangement was determined in the 1960s to be approximately 50 kcal/mol. wikipedia.org This value is notably about 13 kcal/mol lower than the energy required to break a carbon-carbon bond in an unsubstituted cyclopropane (B1198618) (63 kcal/mol), a difference that aligns well with the resonance energy of an allyl radical, suggesting a diradical intermediate. wikipedia.org

| Parameter | Value | Implication | Reference |

|---|---|---|---|

| Activation Energy (Parent System) | ~50 kcal/mol | Suggests stabilization of the transition state, possibly through a diradical intermediate. | wikipedia.org |

| Difference in Activation Energy (vs. Cyclopropane C-C bond cleavage) | ~13 kcal/mol | Correlates with the resonance energy of an allyl radical. | wikipedia.org |

| Secondary Kinetic Isotope Effects (Vinyl Terminus) | Consistent with a concerted mechanism | Indicates changes in bonding at the vinyl group in the transition state. | wikipedia.org |

Influence of Catalysts (e.g., Lewis acids, transition metals, boronyl radicals) on Reaction Mechanism

The mechanism of the vinylcyclopropane rearrangement can be significantly influenced by the presence of catalysts. Lewis acids, for example, can trigger the rearrangement under mild conditions. bohrium.comacs.org The proposed mechanism involves the coordination of the Lewis acid to an acceptor substituent on the cyclopropane, which facilitates ring opening to form a zwitterionic species. bohrium.com This intermediate can then undergo cyclization to form the cyclopentene product. bohrium.com The choice of Lewis acid can also determine the selectivity of the reaction, leading to different cyclopentene isomers. acs.org

Transition metals are also effective catalysts for vinylcyclopropane rearrangements. wikipedia.org For instance, dirhodium acetate (B1210297) can catalyze these rearrangements at temperatures ranging from room temperature to 80 °C. wikipedia.org Rhodium(I) complexes have been used for the regio- and enantioselective ring opening of vinylcyclopropanes with aryl boronic acids. acs.org The proposed mechanism involves oxidative addition of the vinylcyclopropane to the rhodium center to form a Rh(III) π-allyl intermediate, followed by reductive elimination. acs.org Nickel(I) metalloradical catalysts have been shown to enable the reversible cis/trans-isomerization of vinylcyclopropanes under mild conditions without loss of stereochemical integrity. nih.gov

Understanding Cyclopropane Ring Opening Mechanisms

The inherent ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, a process that can be initiated by various means, including thermal activation, radical addition, and catalysis. nih.govrsc.org

Theoretical Predictions of Bond Cleavage Selectivity

Theoretical calculations, such as density functional theory (DFT), have been employed to predict the selectivity of bond cleavage in cyclopropane rings. nih.gov In donor-acceptor cyclopropanes, the polarization of a carbon-carbon bond due to the presence of both electron-donating and electron-withdrawing groups makes it a likely site for cleavage. researchgate.net The vinyl group in vinylcyclopropanes acts as a donor, facilitating selective C-C bond cleavage. acs.org

In radical-initiated ring-opening reactions, the initial addition of a radical to the double bond of a vinylcyclopropane leads to a cyclopropyl-substituted carbon radical. nih.gov This intermediate readily undergoes ring opening to form a more stable alkyl radical. nih.govbeilstein-journals.org The regioselectivity of this ring opening is influenced by the stability of the resulting radical.

Role of Zwitterionic and Carbocationic Intermediates

Zwitterionic and carbocationic intermediates play a significant role in many cyclopropane ring-opening reactions, particularly those catalyzed by Lewis acids or Brønsted acids. researchgate.netrsc.org In donor-acceptor cyclopropanes, coordination of a Lewis acid to the acceptor group can induce heterolytic cleavage of a cyclopropane bond, leading to a 1,3-zwitterionic intermediate. researchgate.netbohrium.com This zwitterion can then be trapped by various electrophiles or nucleophiles.

Similarly, Brønsted acids can protonate a substituent on the cyclopropane ring, facilitating ring opening to form a carbocationic intermediate. rsc.org This strategy has been used in the organocatalytic Cloke-Wilson rearrangement of acylcyclopropanes to dihydrofurans, where a carbocation is generated and then undergoes intramolecular cyclization. organic-chemistry.org The formation of these charged intermediates often allows for reactions to proceed under milder conditions than purely thermal rearrangements. bohrium.com

Mechanistic Pathways of Cycloaddition Reactions

The cycloaddition reactions of vinylcyclopropanes (VCPs) are powerful methods for constructing larger ring systems, most notably five- and seven-membered rings. The mechanistic course of these reactions is often complex, with a long-standing debate centering on whether they proceed through concerted, pericyclic pathways or stepwise mechanisms involving discrete intermediates. researchgate.net The specific pathway is highly dependent on the substrate, its stereochemistry, and the presence of catalysts. researchgate.net

Concerted vs. Stepwise Mechanisms: The thermal rearrangement of vinylcyclopropane to cyclopentene is a classic example of this mechanistic dichotomy. wikipedia.org Woodward and Hoffmann analyzed this as a researchgate.netacs.org-sigmatropic shift, suggesting a concerted, orbital-symmetry-controlled process. researchgate.net However, experimental evidence, such as product distributions, often points towards the involvement of non-concerted, diradical intermediates formed by the homolytic cleavage of a cyclopropane C-C bond. researchgate.netresearchgate.net Kinetic data and isotope effects have suggested a concerted, rate-limiting cleavage of the cyclopropyl (B3062369) bond, while the product stereochemistry often supports a stepwise diradical mechanism. researchgate.net Computational studies using methods like Density Functional Theory (DFT) have become crucial tools for exploring the potential energy surfaces of these reactions, comparing the activation barriers for concerted and stepwise routes. nih.govacs.org Quasiclassical trajectory calculations have shown that for the thermal rearrangement, the product distribution can be under dynamical control rather than statistical, suggesting competing direct reaction pathways instead of a mechanism involving a stable intermediate. researchgate.net

Zwitterionic and Diradical Intermediates: In many cycloaddition reactions, particularly those catalyzed by transition metals, the formation of intermediates is well-established. Transition metals like rhodium, iridium, and nickel can facilitate the cleavage of the cyclopropane ring to form reactive intermediates. acs.orgacs.orgbeilstein-journals.org For instance, iridium-catalyzed [3+2] cycloadditions of VCPs with carboxylic acids are proposed to proceed through a zwitterionic π-allyl-iridium complex. uky.edunih.gov This intermediate is formed by the C-C bond cleavage of the VCP, and its existence has been supported by mass spectrometry. uky.edunih.gov Similarly, in certain [3+2] cycloadditions involving nitrones, the possibility of zwitterionic intermediates has been considered, especially when polar interactions and stabilizing substituents are present, although DFT calculations sometimes favor a one-step, albeit polar, mechanism. lbl.govamanote.com

Diradical intermediates are more commonly invoked in thermal and photochemical reactions. researchgate.netnih.gov The isomerization of vinylcyclopropanes can be triggered by thermally or photochemically induced homolytic scission of a cyclopropane bond to form a diradical, which can lead to loss of stereochemical information. nih.gov However, metal-catalyzed isomerizations can sometimes proceed with retention of enantiopurity, suggesting mechanisms that avoid free diradical intermediates. nih.gov

The following table summarizes various cycloaddition types involving VCP systems and their proposed mechanistic features.

| Cycloaddition Type | Reactant Partner | Catalyst/Conditions | Proposed Intermediate(s) | Mechanistic Pathway |

|---|---|---|---|---|

| [5+2] Cycloaddition | Alkyne | Rh(I) | Metallacyclohexene or Metallacyclopentene | Stepwise (Metal-Catalyzed) acs.org |

| [3+2] Cycloaddition | Alkene/Alkyne | Rh(I) | π-Allyl Rhodium Species | Stepwise (Metal-Catalyzed) acs.org |

| [3+2] Deoxygenative Cycloaddition | Carboxylic Acid | Ir(I) | Zwitterionic π-Allyl Iridium Complex | Stepwise (Metal-Catalyzed) uky.edunih.gov |

| Thermal Rearrangement | None (Intramolecular) | Heat (>300 °C) | Diradical | Debated: Concerted vs. Stepwise wikipedia.orgresearchgate.net |

| [3+2] Photocatalytic Cycloaddition | Acetylenic Sulfone | Visible Light, PC | Triplet State VCP, Radical | Stepwise (Energy Transfer) wikipedia.org |

Electrochemistry in Mechanistic Studies of Vinylcyclopropane Transformations

Electrochemical methods provide a powerful lens for investigating the mechanistic pathways of vinylcyclopropane transformations by probing redox properties and generating reactive intermediates like radical cations and anions. wikipedia.orgpineresearch.com These techniques can initiate reactions through single-electron transfer (SET) events, offering insights that complement thermal, photochemical, and metal-catalyzed studies.

Anodic Oxidation and Radical Cations: Cyclic voltammetry (CV) has been employed to study the oxidation potentials of cyclopropane derivatives. researchgate.netnih.gov The electrochemical activation of donor-acceptor cyclopropanes via anodic oxidation can lead to the cleavage of a C(sp³)–C(sp³) bond, forming highly reactive radical cations. researchgate.net These intermediates can then undergo various follow-up reactions. For vinylcyclopropanes, oxidative SET can trigger ring-opening to generate distonic radical cations (where the charge and radical centers are separated), which are key intermediates in subsequent rearrangements and cycloadditions. nih.govacs.org For example, electrochemical oxidation of cyclopropylanilines in the presence of alkynes has been shown to trigger formal cycloadditions. nih.gov The oxidation potentials can be influenced by factors like ring strain and substituents. uky.edu

Electroreductive Ring-Opening: In addition to oxidation, electroreduction offers an alternative pathway for activating strained rings. An electroreductive ring-opening dicarboxylation of cyclopropanes with CO₂ has been developed. acs.orgacs.org This process is proposed to involve the formation of radical anions and carbanions as key intermediates, representing a contrast to the more common oxidative ring-opening pathways. acs.orgacs.org This method highlights the versatility of electrochemistry in accessing different reactive intermediates from the same starting motif.

While direct electrochemical studies on 2-(1-vinylcyclopropyl)acetic acid are not widely reported, the principles derived from related systems are highly relevant. The vinylcyclopropane moiety would be susceptible to oxidation to a radical cation, which could initiate polymerization or rearrangement. nih.govacs.orgelsevierpure.com The presence of the carboxylic acid group would influence the electrochemical behavior, potentially being deprotonated under certain conditions or participating in intramolecular reactions following the initial electron transfer. CV studies would be instrumental in determining the oxidation and reduction potentials of the molecule, revealing the feasibility of SET-initiated transformations and the stability of the resulting radical ion intermediates. nih.govwikipedia.org

Computational and Quantum Chemical Studies of 2 1 Vinylcyclopropyl Acetic Acid Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a cornerstone in the computational investigation of organic molecules and reaction mechanisms due to its favorable balance of accuracy and computational cost. whiterose.ac.ukmdpi.com For 2-(1-vinylcyclopropyl)acetic acid systems, DFT provides invaluable insights into their structure, energetics, and reactivity.

Geometry Optimization and Energetic Profiling of Reactants, Intermediates, and Transition States

A fundamental application of DFT is the determination of the most stable three-dimensional arrangements of atoms in a molecule, known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. This process is crucial for accurately representing the reactant molecule in subsequent computational studies.

Furthermore, DFT is extensively used to map out the energetic landscape of chemical reactions. This involves locating and calculating the energies of not only the reactants and products but also the short-lived intermediates and high-energy transition states that connect them. whiterose.ac.uk For instance, in a potential acid-catalyzed rearrangement or cycloaddition reaction involving this compound, DFT can be employed to model the structures and energies of key species along the reaction pathway.

Table 1: Hypothetical DFT-Calculated Relative Energies for a Reaction involving this compound

| Species | Description | Relative Energy (kcal/mol) |

| R | This compound (Reactant) | 0.0 |

| TS1 | First Transition State | +25.3 |

| INT1 | Ring-opened Carbocation Intermediate | +15.8 |

| TS2 | Second Transition State | +18.5 |

| P | Cyclized Product | -10.2 |

Prediction of Reaction Selectivity and Stereochemistry

Reactions involving this compound can often yield multiple products, making the prediction of selectivity a key challenge. DFT calculations can effectively address this by comparing the activation energies of competing reaction pathways. The pathway with the lower activation energy is predicted to be the major one, thus determining the regioselectivity and chemoselectivity of the reaction.

Moreover, the stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. In the context of asymmetric catalysis, for example, DFT can be used to model the transition states leading to the (R) and (S) enantiomers. By calculating the energy difference between these transition states, the enantiomeric excess (ee) of the reaction can be predicted. nih.gov This predictive power is instrumental in understanding the source of stereocontrol in catalyzed reactions. nih.govnih.gov

Table 2: Hypothetical DFT-Predicted Stereoselectivity in a Catalyzed Addition to this compound

| Transition State | Product Enantiomer | Calculated ΔG‡ (kcal/mol) | Predicted Enantiomeric Excess (%) |

| TS-R | (R)-Product | 20.1 | 95 |

| TS-S | (S)-Product | 22.0 |

This table demonstrates the use of DFT to predict the stereochemical outcome of a reaction by comparing the free energies of activation for the formation of different stereoisomers.

Analysis of Substituent Effects on Electronic Structure and Reactivity

The chemical behavior of this compound can be tuned by introducing various substituents on the cyclopropyl (B3062369) or vinyl groups, or on the acetic acid moiety. DFT calculations are highly effective in elucidating the electronic effects of these substituents. By analyzing changes in properties such as atomic charges, molecular orbital energies, and bond orders, one can rationalize how substituents influence the molecule's reactivity. rsc.orgpsu.edu

For example, an electron-withdrawing group on the vinyl moiety would be expected to alter the electron density distribution across the π-system, potentially influencing the molecule's susceptibility to nucleophilic or electrophilic attack. ucsb.edu DFT can quantify these changes and correlate them with experimentally observed reaction rates or selectivities. This understanding is crucial for designing derivatives of this compound with desired chemical properties. rsc.org

Ab Initio Quantum Chemical Methods

Ab initio quantum chemical methods are a class of computational techniques that solve the electronic Schrödinger equation from first principles, without the use of empirical parameters. wikipedia.org These methods are generally more computationally demanding than DFT but can offer higher accuracy, especially for systems where DFT may struggle. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. nih.govresearchgate.net

In the study of this compound, ab initio methods can be used to benchmark the results obtained from DFT calculations, providing a higher level of confidence in the computational predictions. nih.gov They are particularly valuable for calculating highly accurate energies and for systems where electron correlation effects are critical. For instance, in reactions involving significant bond breaking and formation, such as the ring-opening of the cyclopropane (B1198618) ring, high-level ab initio calculations can provide a more reliable description of the electronic structure changes. wiley.com

Molecular Orbital (MO) and Electronic Structure Investigations

The reactivity of a molecule is fundamentally governed by its electronic structure, which can be described in terms of molecular orbitals (MOs). imperial.ac.ukpearson.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs), are particularly important. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics relate to its ability to accept electrons (electrophilicity).

For this compound, MO analysis can reveal the most reactive sites for various types of reactions. For example, the location of the HOMO might indicate whether an electrophile will preferentially attack the vinyl group or the cyclopropane ring. Similarly, the distribution of the LUMO can predict the site of nucleophilic attack. Computational methods can visualize these orbitals and quantify their energies, providing a clear picture of the molecule's inherent reactivity. chemistry.or.jpmdpi.com

Computational Design and Optimization of Catalytic Systems

Computational chemistry plays a pivotal role in the modern development of new and improved catalysts. caltech.edumdpi.com For reactions involving this compound, such as asymmetric cycloadditions or hydrogenations, computational methods can be used to design catalysts with enhanced activity and selectivity. pku.edu.cnnih.gov

This process often involves screening a library of potential catalyst structures in silico. By calculating the key transition state energies for each catalyst candidate, researchers can identify promising leads for experimental investigation. caltech.edu DFT is a particularly powerful tool in this area, allowing for the modeling of complex catalyst-substrate interactions and the elucidation of the factors that govern catalytic performance. nih.gov For instance, the steric and electronic properties of ligands in a metal-based catalyst can be systematically varied in the computational model to optimize the stereochemical outcome of a reaction. nih.govnsf.gov This rational, computation-driven approach can significantly accelerate the discovery of efficient catalytic systems for transformations of this compound. mdpi.com

Theoretical Investigations of Cyclopropane Ring Strain and Stability

Computational and quantum chemical studies offer profound insights into the unique electronic structure and inherent strain of the cyclopropane ring in molecules like this compound. The three-membered ring's deviation from ideal tetrahedral bond angles results in significant ring strain, which profoundly influences the molecule's stability, conformation, and reactivity.

The primary contributors to the ring strain in cyclopropane and its derivatives are angle strain and torsional strain. acs.org The internal C-C-C bond angles are constrained to approximately 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbon atoms. acs.org This angle compression leads to inefficient orbital overlap, resulting in bent, or "banana," bonds and a high amount of stored potential energy. Additionally, the fixed geometry of the cyclopropane ring forces the substituents on adjacent carbon atoms into an eclipsed conformation, introducing torsional strain. nih.gov

Theoretical investigations, often employing Density Functional Theory (DFT), provide a quantitative measure of this strain. For a simple cyclopropane ring, the total ring strain is estimated to be around 27.5-28 kcal/mol. acs.org In substituted cyclopropanes, such as this compound, the nature of the substituents can modulate this strain energy. For instance, computational models for a closely related compound, 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid, also estimate the ring-strain energy to be approximately 27.5 kcal/mol. This suggests that the fundamental strain of the cyclopropane core is the dominant factor.

The presence of the vinyl and acetic acid groups introduces additional complexity to the molecule's conformational preferences and electronic landscape. DFT studies on similar molecules, such as vinylcyclopropane (B126155) and cyclopropanecarboxylic acid, have been instrumental in understanding these interactions. researchgate.net

Conformational Analysis:

Theoretical calculations on vinylcyclopropane reveal the existence of two primary conformers: s-trans and gauche. researchgate.net The s-trans conformer, where the vinyl group is oriented away from the cyclopropane ring, is generally found to be the more stable form. researchgate.net This preference is attributed to a combination of steric and electronic factors. The conjugative interaction between the quasi-π Walsh orbitals of the cyclopropane ring and the π-orbital of the vinyl group plays a significant role in the stability of these conformers. researchgate.net

Similarly, for the acetic acid substituent, computational studies on related molecules like acetic acid itself show a strong preference for a syn conformation of the carboxylic acid group in the gas phase, where the hydroxyl hydrogen forms an intramolecular hydrogen bond with the carbonyl oxygen. nih.govchemrxiv.org However, in solution, the energy difference between the syn and anti conformers is significantly reduced due to intermolecular hydrogen bonding with solvent molecules. nih.govchemrxiv.org

For this compound, the interplay of these conformational preferences would lead to several possible low-energy structures. The relative energies of these conformers are determined by the subtle balance of steric hindrance between the substituents and the electronic interactions between the cyclopropane ring, the vinyl group, and the carboxylic acid moiety.

Electronic Structure and Stability:

Quantum chemical calculations elucidate the electronic effects that influence the stability of the cyclopropane ring. The Walsh orbital model describes the bonding in cyclopropane as a combination of sp² hybridized carbons forming the sigma framework and a set of three molecular orbitals (one of A₂'' symmetry and a degenerate pair of E' symmetry) that have π-like character on the interior of the ring. This "quasi-π" system allows for electronic communication, or conjugation, with unsaturated substituents like the vinyl group. researchgate.net

The following table summarizes key theoretical data for cyclopropane and related systems, which can be used to infer the properties of this compound.

| Property | Cyclopropane | 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid | Acetic Acid (gas phase) |

| Ring Strain Energy (kcal/mol) | ~27.5 - 28.0 acs.org | ~27.5 | N/A |

| C-C-C Bond Angle (°) | ~60 acs.org | N/A | N/A |

| Syn-Anti Energy Difference (kcal/mol) | N/A | N/A | ~5-7 nih.govchemrxiv.org |

Detailed Research Findings:

Theoretical studies on the reactivity of vinylcyclopropanes often focus on their rearrangement to cyclopentene (B43876) derivatives, a reaction driven by the release of ring strain. wikipedia.org Computational investigations have shown that these rearrangements can proceed through either a diradical-mediated two-step mechanism or a concerted pericyclic process, with the operative pathway being highly dependent on the substitution pattern. wikipedia.org The presence of the acetic acid group in this compound could influence the mechanism and energetics of such potential rearrangements.

Furthermore, computational studies on the interaction of carboxylic acids with vinylcyclopropanes in the presence of a catalyst have highlighted the formation of zwitterionic π-allyl-metal complexes as key reactive intermediates in cycloaddition reactions. acs.org These studies underscore the electronic nature of the vinylcyclopropane system and its propensity to undergo ring-opening under appropriate conditions, a direct consequence of its inherent strain.

Synthetic Utility and Applications in Complex Molecule Synthesis

2-(1-Vinylcyclopropyl)acetic Acid and its Derivatives as Chiral Building Blocks

This compound and its derivatives serve as significant three- and five-carbon synthons in the field of organic synthesis. The strategic placement of the vinyl and cyclopropyl (B3062369) groups allows for a variety of stereocontrolled transformations, making these compounds powerful tools for asymmetric synthesis. The inherent chirality that can be established in these molecules allows them to act as templates, directing the stereochemical outcome of subsequent reactions.

The development of catalytic and enantioselective methods to produce vinylcyclopropanes has further expanded their utility as chiral building blocks. For instance, rhodium-catalyzed enantioconvergent rearrangements of racemic vinylcyclopropanes can efficiently generate diverse chiral cyclopentenes with high enantioselectivity. This approach transforms a racemic mixture into a single, desired enantiomer of a new chiral center, a significant challenge in synthetic chemistry. Furthermore, the resulting cyclopropane (B1198618) succinimidyl esters have proven to be versatile chiral building blocks for the synthesis of optically active cyclopropyl carboxamides, which are of interest in medicinal chemistry.

Interactive Table: Examples of Chiral Building Blocks Derived from Vinylcyclopropanes

| Building Block | Synthetic Application |

| Chiral Cyclopentenones | Precursors for complex cyclopentanoids |

| Chiral gem-Difluorocyclopentenes | Access to fluorinated organic molecules |

| Chiral Cyclopropyl Carboxamides | Scaffolds for medicinal chemistry |

Strategies for Natural Product Total Synthesis

The unique reactivity of the vinylcyclopropane (B126155) unit has been harnessed in numerous strategies for the total synthesis of complex natural products. The ability to undergo predictable rearrangements and to serve as a stable structural motif makes it a valuable component in the synthetic chemist's toolbox.

Utilization of Vinylcyclopropane-Cyclopentene Rearrangement in Total Synthesis (e.g., Aphidicolin (B1665134), Zizaene)

A cornerstone of the synthetic utility of vinylcyclopropanes is the vinylcyclopropane-cyclopentene rearrangement. This thermal or metal-catalyzed ring expansion provides a powerful method for the construction of five-membered rings, a common structural feature in many natural products.

A classic example of this strategy is found in the total synthesis of Aphidicolin , a tetracyclic diterpenoid with antiviral and antimitotic activity. A key step in its synthesis involves the thermal rearrangement of a complex vinylcyclopropane intermediate to construct the five-membered D-ring of the aphidicolin skeleton. This strategic rearrangement efficiently assembles a crucial part of the natural product's core structure.

Similarly, the total synthesis of the tricyclic sesquiterpene Zizaene also features a vinylcyclopropane-cyclopentene rearrangement as a pivotal transformation. The rearrangement of a carefully designed vinylcyclopropane precursor allows for the stereocontrolled formation of the cyclopentene (B43876) ring within the intricate bridged framework of zizaene.

Incorporation of the Cyclopropyl Moiety into Diverse Natural Product Scaffolds

Beyond its role as a precursor to cyclopentenes, the cyclopropyl group itself is a significant structural motif in a wide array of natural products, contributing to their biological activity and conformational rigidity. While not always directly derived from this compound, the principles of vinylcyclopropane chemistry inform the synthesis of these molecules. Methodologies such as the Simmons-Smith cyclopropanation and Michael-initiated ring-closure (MIRC) are commonly employed to introduce cyclopropane rings into complex molecules. The stability of the cyclopropane ring allows it to be carried through multi-step synthetic sequences, ultimately becoming an integral part of the final natural product scaffold.

Role as Key Intermediates in Medicinal Chemistry Research

The vinylcyclopropane moiety is a recurring structural motif in pharmaceuticals, and derivatives of this compound are valuable intermediates in the discovery and development of new therapeutic agents.

Precursors for Therapeutically Relevant Compound Classes

Research has demonstrated that chiral cyclopentenones, which can be synthesized from vinylcyclopropane precursors, exhibit therapeutic potential. For instance, certain cyclopentenones have shown promising activity against bladder cancer. The ability to generate these complex chiral molecules from readily available starting materials via vinylcyclopropane rearrangements highlights the importance of these intermediates in medicinal chemistry. Furthermore, the synthesis of cyclopropane-containing amide derivatives has been explored for the development of new antimicrobial agents, showcasing the versatility of the cyclopropane scaffold in generating compounds with diverse biological activities.

Synthetic Methodologies for Analogs in Structure-Activity Relationship (SAR) Studies

The development of robust synthetic routes to vinylcyclopropane derivatives is crucial for conducting structure-activity relationship (SAR) studies. SAR studies involve the systematic modification of a molecule's structure to understand how these changes affect its biological activity. The ability to readily synthesize a variety of analogs of a lead compound is essential for optimizing its therapeutic properties. The diverse reactivity of the vinylcyclopropane moiety allows for the introduction of a wide range of functional groups and structural modifications, facilitating the exploration of the chemical space around a pharmacologically active scaffold. This enables medicinal chemists to fine-tune the properties of a drug candidate to improve its efficacy, selectivity, and pharmacokinetic profile.

Applications in the Synthesis of Carbocyclic and Heterocyclic Ring Systems

The unique structural arrangement of this compound, featuring a strained cyclopropane ring in conjugation with a vinyl group, renders it a versatile precursor for the construction of a variety of complex carbocyclic and heterocyclic frameworks. The inherent ring strain of the cyclopropyl group and the reactivity of the vinyl moiety can be strategically exploited in a range of cyclization and cycloaddition reactions to forge new ring systems.

Synthesis of Heterocyclic Ring Systems

Derivatives of this compound have proven to be valuable substrates for the synthesis of nitrogen-containing heterocyclic systems. One notable application is in palladium-catalyzed intramolecular reactions.

Aza-Wacker Type Cyclization:

Vinyl cyclopropanecarboxamides, which are readily derived from this compound, can undergo a palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction. This process facilitates the formation of a new carbon-nitrogen bond, leading to the synthesis of conformationally restricted and highly substituted aza[3.1.0]bicycles. nih.gov The reaction proceeds under mild conditions with oxygen as the terminal oxidant and demonstrates tolerance for a variety of functional groups on the aryl substituents. nih.gov

The general transformation involves the amidopalladation of the vinyl group, followed by β-hydride elimination to furnish the bicyclic 3-azabicyclo[3.1.0]hexan-2-one core. nih.gov This methodology provides an efficient route to novel heterocyclic scaffolds with potential biological activity due to their rigid bicyclic structure.

Table 1: Palladium-Catalyzed Aza-Wacker Cyclization of Vinyl Cyclopropanecarboxamides

| Entry | Starting Material (Vinyl Cyclopropanecarboxamide) | Product (Aza[3.1.0]bicycle) | Yield (%) |

| 1 | 1-(4-chlorophenyl)-N-(p-tolyl)-2-vinylcyclopropane-1-carboxamide | 6-(4-chlorophenyl)-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one | 47 |

| 2 | N,1-bis(4-chlorophenyl)-2-vinylcyclopropane-1-carboxamide | 3,6-bis(4-chlorophenyl)-3-azabicyclo[3.1.0]hexan-2-one | 55 |

| 3 | 1-(4-bromophenyl)-N-(p-tolyl)-2-vinylcyclopropane-1-carboxamide | 6-(4-bromophenyl)-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one | 51 |

| 4 | N-(4-methoxyphenyl)-1-phenyl-2-vinylcyclopropane-1-carboxamide | 3-(4-methoxyphenyl)-6-phenyl-3-azabicyclo[3.1.0]hexan-2-one | 62 |

Data synthesized from research findings on palladium-catalyzed intramolecular aza-Wacker-type cyclization. nih.gov

Potential for Lactone Formation:

The carboxylic acid functionality of this compound allows for the potential synthesis of lactones, which are cyclic esters. Intramolecular cyclization, specifically through O-vinylation of the carboxylic acid, represents a plausible pathway to five- and six-membered enol lactones. While direct examples starting from this compound are not extensively documented, copper(I)-catalyzed intramolecular O-vinylation of carboxylic acids with vinyl bromides is a known synthetic strategy for enol lactone formation. This suggests a potential synthetic route where the vinylcyclopropyl moiety could be first halogenated and then subjected to intramolecular cyclization.

Synthesis of Carbocyclic Ring Systems

The vinylcyclopropane (VCP) moiety is a powerful building block in transition-metal-catalyzed cycloaddition reactions for the construction of five- to eight-membered carbocycles. These reactions leverage the ring strain of the cyclopropane to act as a three-carbon or five-carbon synthon.

[3+2] Cycloaddition Reactions:

Vinylcyclopropanes can participate as three-carbon components in [3+2] cycloaddition reactions with various two-atom partners, such as alkenes or alkynes, to form five-membered rings. Both radical-mediated and transition-metal-catalyzed (e.g., rhodium) pathways have been developed. These reactions often proceed with high diastereoselectivity and can be used to construct bicyclic cyclopentane and cyclopentene derivatives. pku.edu.cn For instance, the Rh(I)-catalyzed intramolecular [3+2] cycloaddition of 1-ene-VCPs can produce bicyclic systems bearing a vinyl-substituted quaternary bridgehead stereocenter. pku.edu.cn

[5+2+1] Cycloaddition Reactions:

A significant advancement in the synthesis of eight-membered carbocyclic rings is the rhodium(I)-catalyzed two-component [5+2+1] cycloaddition of ene-vinylcyclopropanes and carbon monoxide (CO). pku.edu.cn This reaction provides an efficient route to bicyclic cyclooctenones, which are structural motifs found in numerous natural products. The reaction is tolerant of a range of tethers connecting the ene and vinylcyclopropane components, including those with geminal diesters, sulfonamides, and ethers. pku.edu.cn This method allows for the construction of both 5/8- and 6/8-fused ring systems. pku.edu.cn

Table 2: Rhodium-Catalyzed [5+2+1] Cycloaddition of Ene-Vinylcyclopropanes and CO

| Entry | Ene-Vinylcyclopropane Substrate | Tether (X) | Product (Bicyclic Cyclooctenone) | Yield (%) |

| 1 | 2-allyl-2-(1-vinylcyclopropyl)malonic acid diethyl ester | C(CO2Et)2 | Diethyl 3-oxobicyclo[6.3.0]undec-5-ene-1,1-dicarboxylate | 85 |

| 2 | N-allyl-N-tosyl-1-(1-vinylcyclopropyl)cyclopropanemethanamine | NTs | 1-tosyl-5-vinyl-1,2,3,6,7,8-hexahydro-5H-cyclopenta[c]azonin-5-one | 90 |

| 3 | 1-allyl-1-(1-vinylcyclopropyl)cyclopropane | C(CH2)2 | 5-vinyl-1,2,3,6,7,8-hexahydro-5H-cyclopenta[c]cyclopropen-5-one | 75 |

| 4 | 2-(2-methylallyl)-2-(1-vinylcyclopropyl)malonic acid diethyl ester | C(CO2Et)2 | Diethyl 6-methyl-3-oxobicyclo[6.3.0]undec-5-ene-1,1-dicarboxylate | 88 |

Data adapted from studies on the Rh(I)-catalyzed [5+2+1] cycloaddition of ene-vinylcyclopropanes. pku.edu.cn

The synthetic utility of this compound and its derivatives in forming diverse ring systems underscores its importance as a versatile building block in modern organic synthesis. The ability to participate in various cyclization and cycloaddition reactions opens avenues for the construction of complex molecular architectures relevant to medicinal chemistry and materials science.

Advanced Analytical Methodologies for Research of 2 1 Vinylcyclopropyl Acetic Acid Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone analytical tool, providing unparalleled insight into molecular structure, connectivity, and dynamics in the solution state. ed.ac.uk For a molecule with the structural complexity of 2-(1-vinylcyclopropyl)acetic acid, high-field NMR is essential.

The definitive structural confirmation of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. High-field spectrometers provide the necessary signal dispersion to resolve the intricate spin systems within the molecule.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the types of protons and their immediate electronic environment. Key expected signals include those for the vinyl group protons (=CH₂ and =CH-), the diastereotopic methylene (B1212753) protons of the acetic acid side chain (-CH₂-COOH), and the cyclopropyl (B3062369) ring protons. The ¹³C NMR spectrum complements this by showing distinct signals for each unique carbon atom, including the carboxylic acid carbon, the quaternary cyclopropyl carbon, and the carbons of the vinyl and methylene groups.

2D NMR: To assemble the molecular puzzle, various 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, mapping out the ¹H-¹H connectivities within the vinyl, cyclopropyl, and acetic acid fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, definitively assigning the protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for connecting the distinct fragments, for instance, by showing correlations from the vinyl protons to the quaternary cyclopropyl carbon, or from the side-chain methylene protons to the cyclopropyl carbons and the carboxyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): For determining stereochemistry, NOESY is used to identify protons that are close in space, irrespective of their bonding connections. This can help establish the relative orientation of the vinyl group and the acetic acid side chain with respect to the cyclopropane (B1198618) ring.

A representative table of expected NMR data for structural confirmation is provided below.

| Atom Position | ¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Carboxyl (-COOH) | ~12.0 (s) | ~178.0 | C2' |

| Vinyl (=CH-) | ~5.5-5.8 (dd) | ~138.0 | C1, C2 |

| Vinyl (=CH₂) | ~5.0-5.2 (m) | ~114.0 | C1 |

| Acetic Acid Methylene (-CH₂-) | ~2.3-2.5 (m) | ~40.0 | C1, C1', COOH |

| Quaternary Cyclopropyl (C1) | - | ~25.0 | - |

| Cyclopropyl Methylene (C2, C3) | ~0.5-1.0 (m) | ~15.0 | C1, C1', Vinyl C |

Note: This table is a representative example of expected values. Actual chemical shifts and coupling constants would be determined experimentally.

The use of NMR as a tool for monitoring reactions in real-time has grown significantly, allowing for the direct observation of species in the reaction mixture without the need for sampling and workup. pharmtech.com This technique is highly advantageous for studying the synthesis or transformation of this compound, as it provides both structural and quantitative information simultaneously. pharmtech.commagritek.com

A typical setup involves circulating the reaction mixture from a reactor to the NMR spectrometer's flow cell and back. pharmtech.com Spectra are acquired at regular intervals, creating a time-lapse series that documents the reaction's progress. magritek.com By integrating the signals corresponding to the reactants, intermediates, and products over time, a detailed kinetic profile of the reaction can be constructed. magritek.com For example, in a reaction involving the modification of the carboxylic acid or the vinyl group, one could monitor the decrease in the intensity of the starting material's characteristic signals while tracking the increase in signals for the newly formed product. lew.ro This method allows for the determination of reaction endpoints, the identification of transient intermediates, and the calculation of rate constants, providing a deep understanding of the reaction mechanism. pharmtech.comuni-mainz.de

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and elemental composition.

While low-resolution MS can confirm the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, typically to within a few parts per million (ppm). This precision is crucial for unambiguously determining the elemental formula of a compound. uci.edu For this compound (C₇H₁₀O₂), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. The instrument is carefully calibrated, and the analysis of the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ allows for the experimental mass to be compared with the calculated theoretical mass. A close match (e.g., within 0.003 m/z units) provides strong evidence for the proposed molecular formula. uci.edu

| Parameter | Value |

| Molecular Formula | C₇H₁₀O₂ |

| Calculated Exact Mass | 126.0681 u |

| Ion for HRMS Analysis | [M+H]⁺ or [M-H]⁻ |

| Expected m/z for [M+H]⁺ | 127.0754 |

| Expected m/z for [M-H]⁻ | 125.0608 |

Chiroptical Spectroscopy for Absolute Configuration Determination

Since the carbon atom of the acetic acid side chain is a stereocenter, this compound is a chiral molecule and can exist as two non-superimposable mirror images (enantiomers). Chiroptical techniques are essential for determining the absolute spatial arrangement of atoms, known as the absolute configuration (R or S). mtoz-biolabs.com

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com While enantiomers have identical physical properties like melting point and NMR spectra, they interact differently with circularly polarized light, producing CD spectra that are mirror images of each other.

The process of determining the absolute configuration of this compound using CD spectroscopy involves several steps:

Record the Experimental Spectrum: A CD spectrum of a purified enantiomer of the compound is recorded. mtoz-biolabs.com

Theoretical Calculation: The CD spectrum for one of the possible configurations (e.g., the R-isomer) is calculated using quantum mechanical methods, such as time-dependent density functional theory (TD-DFT).

Comparison: The experimental CD spectrum is compared to the theoretically calculated spectrum. rsc.org

Assignment: If the experimental spectrum matches the calculated spectrum for the R-isomer, then the sample is assigned the R-configuration. If it is the mirror image, it is assigned the S-configuration. mtoz-biolabs.com This comparison provides a non-ambiguous assignment of the molecule's three-dimensional structure. researchgate.net

Chromatographic Methods for Separation and Purity Analysis

Chromatographic techniques are indispensable in the study of this compound and its derivatives, providing robust methods for both the separation of complex mixtures and the critical assessment of purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are two of the most powerful and commonly employed methods in this context.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-performance liquid chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess (ee) of chiral molecules like this compound. uma.esheraldopenaccess.us The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires a chiral environment. researchgate.net This is most commonly achieved by using a chiral stationary phase (CSP). researchgate.netnih.gov

The selection of the appropriate CSP is critical for successful enantioseparation. Polysaccharide-based columns, such as those derived from cellulose (B213188) and amylose, are widely used and have shown effectiveness in separating a variety of chiral compounds. nih.govmdpi.commdpi.com For instance, amylose-based CSPs have been successfully used in reversed-phase mode to separate enantiomers, where the mobile phase composition and temperature can be fine-tuned to optimize resolution and even alter the enantiomer elution order. mdpi.com The versatility of these columns allows them to be used in different modes, including normal phase, polar organic, and reversed-phase, by adjusting the mobile phase. sigmaaldrich.com

Method development for determining the enantiomeric purity of a compound like this compound often involves screening different chiral columns and mobile phase compositions. mdpi.com A common approach involves using a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol, water, and an acidic additive such as acetic acid to improve peak shape and resolution. mdpi.com The use of tandem detectors, such as a UV-Vis detector coupled with a circular dichroism (CD) detector, can provide both quantitative and qualitative information about the enantiomers, even when the peaks are not fully resolved. heraldopenaccess.usresearchgate.net